Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate
Overview
Description
Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate, also known as EFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFMA is a derivative of phenylalanine and is synthesized through a series of chemical reactions.
Scientific Research Applications
Synthesis of Novel Compounds
Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate is used in synthesizing novel compounds, particularly in medicinal chemistry. For example, it was used in the synthesis of novel imidazo[1,2-a]pyrimidine compounds, characterized by NMR and IR techniques (Liu, 2013).
Crystal Structure Analysis
The compound's derivatives are studied for their crystal structures. The crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, a related derivative, has been analyzed using X-ray methods, revealing significant intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002).
Green Chemistry in Organic Synthesis
This compound plays a role in green chemistry, particularly in the synthesis of biaryls through Suzuki coupling reactions. It is a precursor in synthesizing ethyl (4-phenylphenyl)acetate, demonstrating applications in discovering anti-inflammatory drugs (Costa et al., 2012).
Herbicidal Activities
In the agricultural sector, derivatives of this compound have been synthesized and evaluated for their herbicidal activities. Some derivatives showed significant inhibitory effects on chlorophyll and exhibited herbicidal activities against dicotyledonous plants (Xu et al., 2008).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial activities. These compounds were evaluated against various bacterial and fungal organisms, demonstrating potential as antimicrobial agents (Nasser et al., 2010).
properties
IUPAC Name |
ethyl 2-[4-amino-3-(trifluoromethyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)6-7-3-4-9(15)8(5-7)11(12,13)14/h3-5H,2,6,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXABXFUHWOHYMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728633 | |
Record name | Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924309-79-5 | |
Record name | Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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